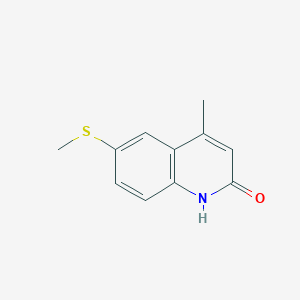
4-methyl-6-(methylthio)-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-6-(methylthio)-1H-quinolin-2-one is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Chemical Synthesis and Reactions : The compound has been utilized in various chemical syntheses and reactions. For example, it has been involved in the creation of pyridine derivatives through acid treatment, and in producing 2-aminopyridine derivatives via reaction with amines (Kinoshita, Sasada, Watanabe, & Furukawa, 1980).
Synthetic Applications in Medicinal Chemistry : In medicinal chemistry, this compound has been explored for its potential in synthesizing new molecules. For instance, its derivatives have been investigated for inhibitory activity against Hepatitis B Virus replication (Kovalenko et al., 2020).
Biological and Pharmaceutical Applications
Inhibitory Properties in Biological Systems : Studies have shown that derivatives of this compound may have significant biological activities. They have been assessed for their potential as inhibitors in biological systems, such as in the case of Hepatitis B Virus replication (Kovalenko et al., 2020).
Potential in Anticancer and Antifungal Activities : Some studies have highlighted the potential of its derivatives in anticancer and antifungal applications. For instance, copper(II) complexes of quinolin-2(1H)-one-derived Schiff bases, which include similar compounds, have shown promising results against certain cancer cell lines and fungi (Creaven et al., 2010).
Material Science and Sensing Applications
Applications in Sensing Technologies : The compound and its derivatives have also found applications in sensing technologies. For example, they have been used in developing fluorescence sensors for metal ions like Al3+ and Zn2+ (Hazra et al., 2018).
Nonlinear Optical Properties : There is research indicating the use of related quinoline derivatives in nonlinear optical research, suggesting potential applications in technology-related fields (Khalid et al., 2019).
Eigenschaften
Produktname |
4-methyl-6-(methylthio)-1H-quinolin-2-one |
|---|---|
Molekularformel |
C11H11NOS |
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
4-methyl-6-methylsulfanyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11NOS/c1-7-5-11(13)12-10-4-3-8(14-2)6-9(7)10/h3-6H,1-2H3,(H,12,13) |
InChI-Schlüssel |
SDTDDKCWIYAIOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)SC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



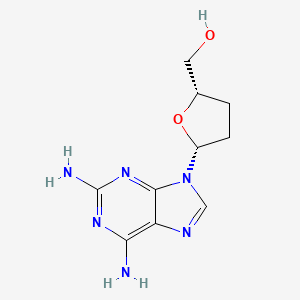
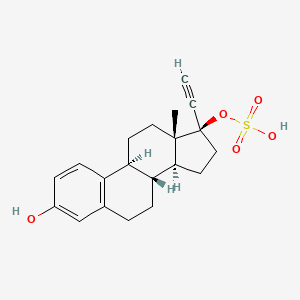
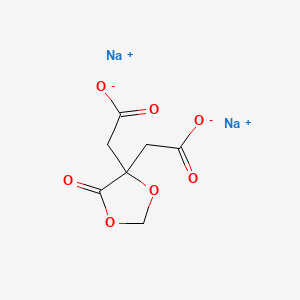
![Pyrazolo[1,5-a]pyridine](/img/structure/B1195680.png)

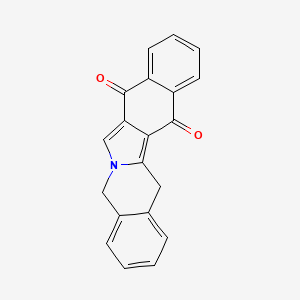
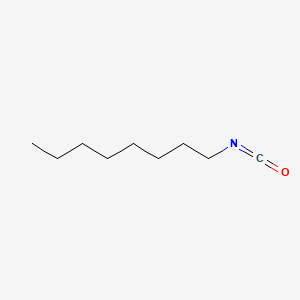
![Methanaminium, N-(2-hydroxy-9H-benzo[a]phenoxazin-9-ylidene)-N-methyl-, chloride (1:1)](/img/structure/B1195689.png)
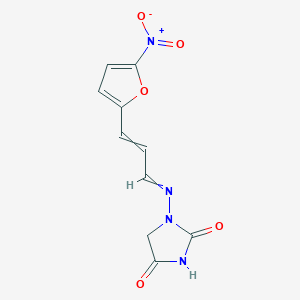
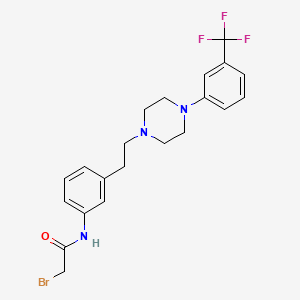
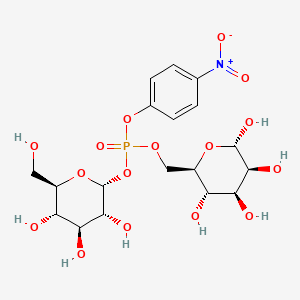
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-chloro-2-methyl-3-pyrazolecarboxamide](/img/structure/B1195694.png)
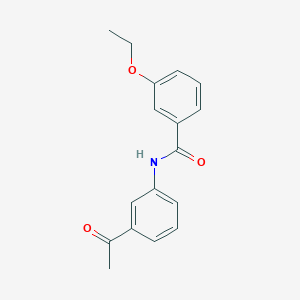
![5-Amino-3-(2-methylphenyl)-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid ethyl ester](/img/structure/B1195698.png)